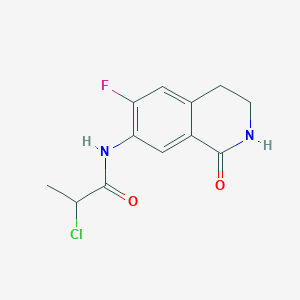

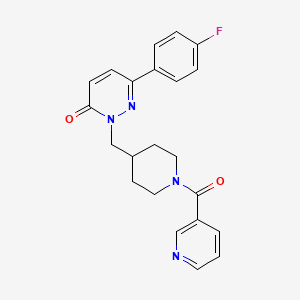

![molecular formula C7H7N3 B3005726 5-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-06-9](/img/structure/B3005726.png)

5-methyl-1H-pyrazolo[3,4-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-methyl-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.154. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ultrasound-Promoted Synthesis : Fused polycyclic derivatives of 5-methyl-1H-pyrazolo[3,4-c]pyridine were synthesized using ultrasound irradiation, demonstrating a rapid and efficient method for producing these compounds with high yields (Nikpassand et al., 2010).

Microwave-Assisted Synthesis in Water : A one-pot condensation method facilitated the synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation in aqueous media, proving useful for preparing N-fused heterocycles (Polo et al., 2017).

Ionic Liquid Synthesis : The reaction of specific amines with α,β-unsaturated ketones in ionic liquid without a catalyst resulted in the synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines, highlighting a milder, environmentally friendly synthesis approach (Shi et al., 2010).

Biomedical Applications

Antibacterial Activity : Certain this compound derivatives exhibited promising antibacterial properties against various bacterial strains, indicating their potential as antibacterial agents (Maqbool et al., 2014).

Antiviral Activity : Derivatives of this compound showed efficacy against viruses like Herpes simplex, highlighting their potential in antiviral drug development (Bernardino et al., 2007).

Materials Science

Corrosion Inhibition : Aryl pyrazolo pyridine derivatives demonstrated effectiveness as corrosion inhibitors for metals in acidic environments, suggesting their application in material preservation (Sudheer & Quraishi, 2015).

Optical and Quantum Electronics : Certain pyrazolo[4,3-b]pyridine derivatives were utilized in the development of devices showcasing photovoltaic properties and thermal stability, indicating their potential in electronics (El-Menyawy et al., 2019).

Safety and Hazards

The safety data sheet of a similar compound, 5-bromo-1H-pyrazolo[3,4-c]pyridine, suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured. It also advises against getting the compound in eyes, on skin, or on clothing, and against ingestion and inhalation .

Direcciones Futuras

The future directions in the research of 1H-pyrazolo[3,4-b]pyridine derivatives involve the development of new synthetic strategies and approaches . There is also interest in the potential applications of these compounds in fragment-based drug discovery due to their prevalence in biologically active compounds .

Mecanismo De Acción

Target of Action

Pyrazolo[3,4-b]pyridines, a related class of compounds, have been shown to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .

Mode of Action

It’s worth noting that pyrazolo[3,4-b]pyridines can act as bioisosteres of adenine and retain the main interactions of atp at the kinase domain . This suggests that 5-methyl-1H-pyrazolo[3,4-c]pyridine might interact with its targets in a similar manner.

Result of Action

Related compounds have shown cytotoxic activities against various cancer cell lines , suggesting that this compound might have similar effects.

Propiedades

IUPAC Name |

5-methyl-1H-pyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6-3-9-10-7(6)4-8-5/h2-4H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMNOLUZNGMBAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

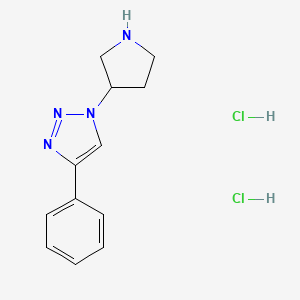

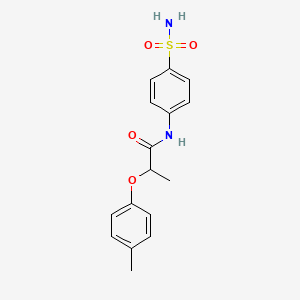

![ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3005643.png)

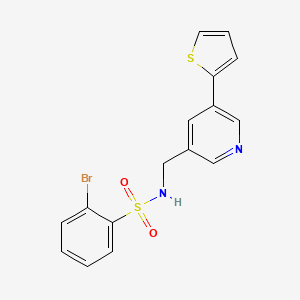

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)

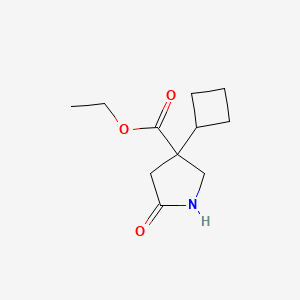

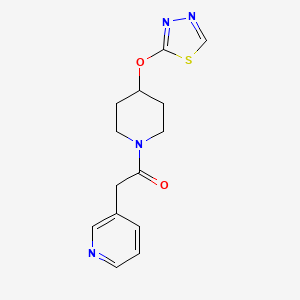

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3005646.png)

![6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3005647.png)

![N-(3-(methylthio)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3005656.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine](/img/structure/B3005662.png)

![3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005663.png)